molecular formula C18H25N3O4S B2817466 N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide CAS No. 1396861-43-0

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide

Cat. No.: B2817466
CAS No.: 1396861-43-0
M. Wt: 379.48
InChI Key: VMOYVRYZQGSJFU-UHFFFAOYSA-N
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Description

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide is a synthetic compound with a multifaceted chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide, a multi-step synthesis is often employed. Commonly, the process begins with the preparation of the pyrimidin-1(6H)-yl intermediate. This is followed by alkylation to introduce the ethyl group, and finally, the addition of the ethanesulfonamide moiety. Reaction conditions typically involve the use of polar solvents and may require catalytic amounts of acids or bases to facilitate the reactions.

Industrial Production Methods: For industrial-scale production, the synthetic route must be optimized for yield and efficiency. This often involves the use of continuous flow reactors to maintain consistent reaction conditions and scaling up the preparation of intermediates. Advanced purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide is reactive in various chemical environments, undergoing oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Commonly involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.

  • Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Halogenating agents or nucleophiles are often used in substitution reactions to modify the ethanesulfonamide or pyrimidin-1(6H)-yl groups.

Major Products: The primary products from these reactions are derivatives of the original compound, tailored for specific applications by modifying the functional groups.

Scientific Research Applications

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide finds use across various domains:

  • Chemistry: Utilized as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential as a biochemical probe due to its interaction with specific cellular pathways.

  • Medicine: Studied for potential therapeutic applications, particularly in the development of novel pharmaceuticals targeting specific enzymes or receptors.

  • Industry: Used in the manufacture of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

Compared to other compounds with similar structures, N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide offers unique advantages due to its specific substituents:

  • Structural Comparison: Similar compounds might include those with variations in the pyrimidin-1(6H)-yl, ethanesulfonamide, or phenoxy groups.

  • Unique Properties: Its distinct combination of functional groups provides unique reactivity and binding properties not found in closely related compounds.

Comparison with Similar Compounds

  • N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenoxy)ethanesulfonamide

  • N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-methylphenoxy)ethanesulfonamide

Properties

IUPAC Name

N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-2-(4-ethylphenoxy)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-4-16-5-7-17(8-6-16)25-11-12-26(23,24)20-9-10-21-13-19-15(3)14(2)18(21)22/h5-8,13,20H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOYVRYZQGSJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCS(=O)(=O)NCCN2C=NC(=C(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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